

# An In-depth Technical Guide to 4-Fluoro-2-(trifluoromethyl)phenol

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: 4-Fluoro-2-(trifluoromethyl)phenol

Cat. No.: B144575

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CAS Number: 130047-19-7

This technical guide provides a comprehensive overview of **4-Fluoro-2-(trifluoromethyl)phenol**, a fluorinated aromatic compound of significant interest to researchers, scientists, and professionals in drug development. This document details its chemical and physical properties, spectroscopic data, synthesis and purification protocols, and its applications, particularly as a key building block in the synthesis of pharmaceuticals and agrochemicals.

## Chemical and Physical Properties

**4-Fluoro-2-(trifluoromethyl)phenol** is a substituted phenol featuring both a fluorine atom and a trifluoromethyl group on the benzene ring. These substitutions significantly influence its chemical reactivity and physical properties. The trifluoromethyl group, a strong electron-withdrawing group, increases the acidity of the phenolic hydroxyl group.

Table 1: Physical and Chemical Properties of **4-Fluoro-2-(trifluoromethyl)phenol**

Property	Value	Source
CAS Number	130047-19-7	[1]
Molecular Formula	C <sub>7</sub> H <sub>4</sub> F <sub>4</sub> O	[1]
Molecular Weight	180.1 g/mol	[1]
Appearance	White to yellowish-brown crystals	[2]
Melting Point	45-47 °C (lit.)	[2][3]
Boiling Point	71.5-72 °C (8 mmHg)	[2]
Solubility	Insoluble in water. Soluble in Chloroform (Slightly), DMSO (Slightly), Methanol (Slightly).	[2]
pKa	8.675 (25°C)	[2]

## Spectroscopic Data

Spectroscopic analysis is crucial for the identification and characterization of **4-Fluoro-2-(trifluoromethyl)phenol**. Below is a summary of available spectroscopic data.

Table 2: Spectroscopic Data of **4-Fluoro-2-(trifluoromethyl)phenol** and Related Compounds

Technique	Description
$^1\text{H}$ NMR	Data for the related compound 4-(Trifluoromethyl)phenol shows characteristic aromatic proton signals. For 4-Fluoro-2-(trifluoromethyl)phenol, one would expect complex splitting patterns in the aromatic region due to $^1\text{H}$ - $^1\text{H}$ and $^1\text{H}$ - $^{19}\text{F}$ couplings.
$^{13}\text{C}$ NMR	For the related compound 4-(Trifluoromethyl)phenol, characteristic signals for the trifluoromethyl carbon (a quartet due to C-F coupling) and the aromatic carbons are observed. <a href="#">[4]</a> <a href="#">[5]</a>
$^{19}\text{F}$ NMR	Expected to show two distinct signals: one for the fluorine atom on the ring and another for the trifluoromethyl group.
FTIR	A vapor phase IR spectrum is available, which would show characteristic peaks for O-H stretching, C-F stretching, and aromatic C-H and C=C stretching. <a href="#">[6]</a> For the related 4-(trifluoromethyl)phenol, spectra are also available. <a href="#">[2]</a> <a href="#">[7]</a>
Mass Spectrometry	Electron ionization (EI) mass spectrometry of the related 4-(trifluoromethyl)phenol would likely show the molecular ion peak and fragmentation patterns corresponding to the loss of functional groups. <a href="#">[7]</a>

## Experimental Protocols

### Synthesis of 4-Fluoro-2-(trifluoromethyl)phenol

The synthesis of fluorinated phenols can be challenging. One common approach involves the diazotization of a corresponding aniline precursor followed by hydrolysis.

A representative protocol for the synthesis of a related compound, 4-fluoro-3-trifluoromethylphenol, is described in US Patent 5,892,126:

- **Diazotization:** 4-fluoro-3-trifluoromethylaniline is dissolved in an aqueous solution of sulfuric acid. The mixture is cooled, and an aqueous solution of sodium nitrite is added dropwise while maintaining a low temperature to form the diazonium salt.[\[8\]](#)
- **Hydrolysis:** The resulting diazonium salt solution is then heated, often in the presence of a copper sulfate catalyst, to hydrolyze the diazonium group and introduce a hydroxyl group, yielding the desired phenol.[\[8\]](#)

Purification:

The crude product can be purified by distillation under reduced pressure or by recrystallization.[\[9\]](#) For analytical purposes, purification can be achieved through flash column chromatography on silica gel.[\[10\]](#)

## Analytical Methods

Gas Chromatography-Mass Spectrometry (GC-MS):

GC-MS is a suitable technique for the analysis of **4-Fluoro-2-(trifluoromethyl)phenol**. To improve peak shape and reduce tailing, derivatization of the polar phenolic hydroxyl group, for instance, through allylation, can be performed prior to analysis.[\[11\]](#)

- **GC Conditions (Hypothetical):**
  - **Column:** A non-polar or medium-polarity capillary column (e.g., DB-5ms).
  - **Injection Mode:** Splitless.[\[11\]](#)
  - **Temperature Program:** An initial temperature of 50-70°C, ramped up to 250-300°C.
- **MS Conditions:**
  - **Ionization:** Electron Ionization (EI) at 70 eV.[\[11\]](#)
  - **Scan Range:** m/z 40-400.

## Applications in Drug Development and Research

**4-Fluoro-2-(trifluoromethyl)phenol** serves as a valuable building block in the synthesis of more complex molecules, particularly in the pharmaceutical and agrochemical industries.<sup>[12]</sup><sup>[13]</sup> The presence of fluorine and trifluoromethyl groups can enhance the metabolic stability, lipophilicity, and binding affinity of drug candidates.<sup>[14]</sup>

## Role as a Synthetic Intermediate

This compound is a key intermediate for introducing the 4-fluoro-2-(trifluoromethyl)phenyl moiety into larger molecules. Its hydroxyl group provides a reactive handle for various chemical transformations, such as etherification and esterification. For example, it can be used in the synthesis of diaryl ethers.<sup>[3]</sup><sup>[15]</sup>

## Biological Relevance as a Metabolite

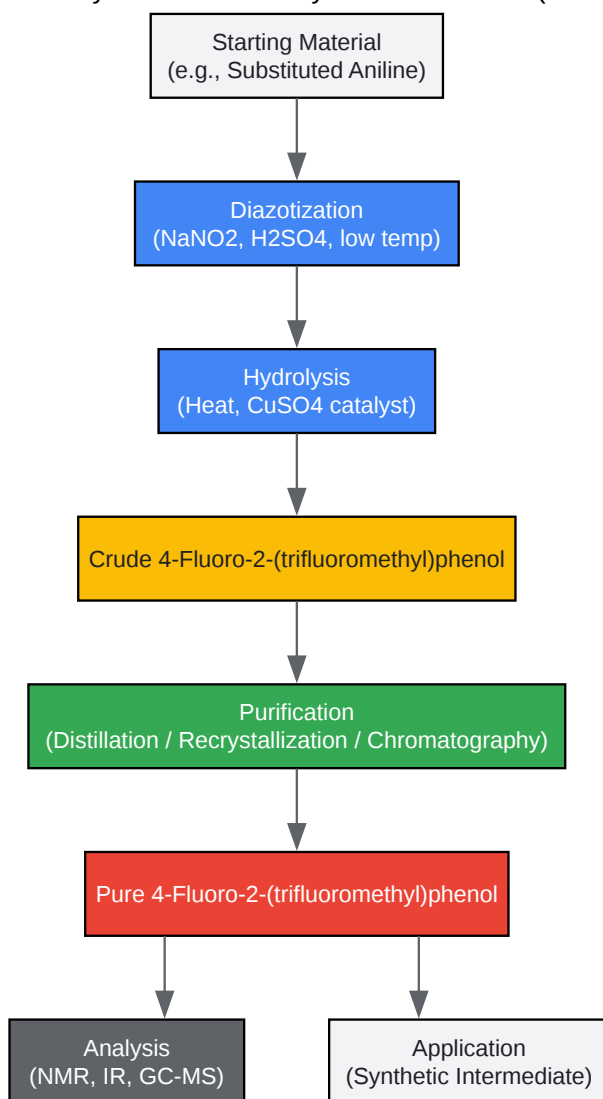
4-(Trifluoromethyl)phenol, a closely related compound, is a known human metabolite of the antidepressant drug fluoxetine.<sup>[16]</sup> This highlights the importance of understanding the biological properties of such fluorinated phenols in the context of drug metabolism and toxicology. Studies have shown that 4-(trifluoromethyl)phenol can be cytotoxic. While specific studies on the biological activity of **4-Fluoro-2-(trifluoromethyl)phenol** are limited, its structural similarity to known bioactive compounds suggests it could be a subject of interest in toxicological and pharmacological research.

## Signaling Pathways

Currently, there is no publicly available scientific literature that describes the direct interaction or modulation of specific signaling pathways by **4-Fluoro-2-(trifluoromethyl)phenol**. Its primary role in a biological context that has been identified is as a potential metabolite of more complex fluorinated compounds.

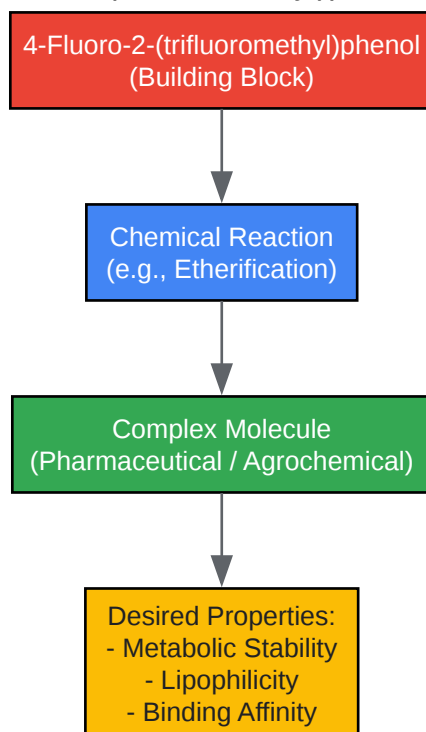
The diagram below illustrates a generalized workflow for the synthesis and analysis of substituted phenols, which is applicable to **4-Fluoro-2-(trifluoromethyl)phenol**.

## General Workflow for Synthesis and Analysis of 4-Fluoro-2-(trifluoromethyl)phenol

[Click to download full resolution via product page](#)Caption: General synthetic and analytical workflow for **4-Fluoro-2-(trifluoromethyl)phenol**.

The following diagram illustrates the logical relationship of **4-Fluoro-2-(trifluoromethyl)phenol** as a building block in chemical synthesis.

Role of 4-Fluoro-2-(trifluoromethyl)phenol in Synthesis



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Caption: Role of **4-Fluoro-2-(trifluoromethyl)phenol** as a synthetic building block.

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- To cite this document: BenchChem. [An In-depth Technical Guide to 4-Fluoro-2-(trifluoromethyl)phenol]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b144575#4-fluoro-2-trifluoromethyl-phenol-cas-number-and-properties]

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